2-[(3-bromophenyl)amino]-N'-[(2Z)-butan-2-ylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide is a synthetic organic compound characterized by the presence of a bromophenyl group, an amino group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide typically involves the reaction of 3-bromoaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully controlled to ensure consistency and quality of the final product. The compound is typically purified using recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrazides.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(3-bromophenyl)benzamide: Shares the bromophenyl group but differs in the presence of a benzamide moiety.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromophenyl group and a sulfonamide moiety, differing in the functional groups attached to the aromatic ring.
Uniqueness
2-[(3-bromophenyl)amino]-N’-[(2Z)-butan-2-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new therapeutic agents.
Properties
Molecular Formula |
C12H16BrN3O |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(Z)-butan-2-ylideneamino]acetamide |
InChI |
InChI=1S/C12H16BrN3O/c1-3-9(2)15-16-12(17)8-14-11-6-4-5-10(13)7-11/h4-7,14H,3,8H2,1-2H3,(H,16,17)/b15-9- |
InChI Key |
NXBIHJUBWGEWOL-DHDCSXOGSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C |
Canonical SMILES |
CCC(=NNC(=O)CNC1=CC(=CC=C1)Br)C |
Origin of Product |
United States |
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